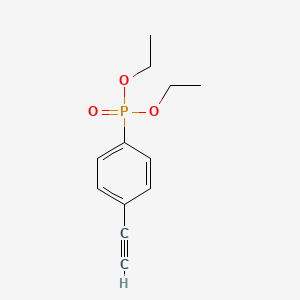

Diethyl (4-ethynylphenyl)phosphonate

CAS No.: 366017-62-1

Cat. No.: VC19083509

Molecular Formula: C12H15O3P

Molecular Weight: 238.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 366017-62-1 |

|---|---|

| Molecular Formula | C12H15O3P |

| Molecular Weight | 238.22 g/mol |

| IUPAC Name | 1-diethoxyphosphoryl-4-ethynylbenzene |

| Standard InChI | InChI=1S/C12H15O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h1,7-10H,5-6H2,2-3H3 |

| Standard InChI Key | VMNLJZCVBATJGP-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(C1=CC=C(C=C1)C#C)OCC |

Introduction

Chemical Structure and Basic Properties

Diethyl (4-ethynylphenyl)phosphonate (molecular formula: C₁₂H₁₅O₃P) features a phenyl ring substituted with an ethynyl group (–C≡CH) at the para position and a diethyl phosphonate group (–PO(OEt)₂). Key properties include:

The ethynyl group enables participation in Sonogashira coupling and polymerization reactions, while the phosphonate moiety facilitates post-synthetic modifications, such as hydrolysis to phosphonic acids .

Synthesis and Characterization

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 7.6–7.5 (m, aromatic H), 4.1–4.0 (m, OCH₂CH₃), 3.3 (s, ≡CH), 1.3 (t, OCH₂CH₃) .

-

³¹P NMR: Single resonance near δ -5 ppm, confirming phosphonate structure .

-

IR: Peaks at ~2180 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (P=O stretch) .

Applications in Polymer Science

Helical Polymer Synthesis

Diethyl (4-ethynylphenyl)phosphonate serves as a monomer for synthesizing stereoregular poly(phenylacetylene)s (PPAs) with helical conformations . Key steps include:

-

Polymerization:

-

Post-Polymerization Modification:

Table 1: Properties of Poly(diethyl (4-ethynylphenyl)phosphonate)

| Property | Value/Observation | Source Citation |

|---|---|---|

| Helicity Induction | Achieved via chiral amines | |

| Circular Dichroism (CD) | Strong Cotton effect at 380 nm | |

| Stability | Retains helicity in DMSO |

Chiral Amplification and Memory Effect

-

Helicity Induction: Complexation with chiral amines (e.g., (R)-1-phenylethylamine) induces a predominant helical handedness, detectable via CD spectroscopy .

-

Memory Effect: After removing chiral inducers, helicity persists in the presence of achiral diamines (e.g., ethylenediamine), enabling applications in chiral sensing and asymmetric catalysis .

Research Findings and Advancements

Comparative Sensitivity to Chiral Inducers

Poly(diethyl (4-ethynylphenyl)phosphonate) exhibits higher chiral sensitivity than carboxylate analogues. For instance, it discriminates enantiomeric excess (ee) as low as 10% in chiral amines, compared to 30% for poly((4-carboxyphenyl)acetylene) .

Stability Under Physiological Conditions

The phosphonate-based polymer demonstrates superior stability in aqueous media compared to ester or amide derivatives, making it suitable for biomedical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume